
1-Isothiocyanato-1-methylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isothiocyanato-1-methylcyclopentane is an organic compound with the molecular formula C₇H₁₁NS . It belongs to the class of isothiocyanates, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound features a cyclopentane ring substituted with an isothiocyanato group and a methyl group.
Vorbereitungsmethoden
The synthesis of 1-Isothiocyanato-1-methylcyclopentane can be achieved through several methods:
One-Pot Process from Amines: This method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS₂) under aqueous conditions.
Replacement Reaction: Another method involves the reaction of phenyl isothiocyanate with the corresponding amines in the presence of dimethylbenzene as a solvent.
Analyse Chemischer Reaktionen
1-Isothiocyanato-1-methylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can be substituted by nucleophiles, leading to the formation of thioureas and other derivatives.
Oxidation and Reduction:
Addition Reactions: The isothiocyanato group can participate in addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Isothiocyanato-1-methylcyclopentane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and unsymmetrical thioureas.
Biology: Isothiocyanates, including this compound, are known for their chemoprotective activities against cancer.
Industry: It is used in the production of various organic compounds and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of 1-Isothiocyanato-1-methylcyclopentane involves several molecular targets and pathways:
Induction of Cytoprotective Proteins: The compound induces the expression of cytoprotective proteins through the Keap1/Nrf2/ARE pathway.
Inhibition of Proinflammatory Responses: It inhibits proinflammatory responses through the NFκB pathway.
Induction of Cell Cycle Arrest and Apoptosis: The compound induces cell cycle arrest and apoptosis in cancer cells by affecting the function of transcription factors and gene expression networks.
Vergleich Mit ähnlichen Verbindungen
1-Isothiocyanato-1-methylcyclopentane can be compared with other similar isothiocyanates:
Sulforaphane: Derived from broccoli, sulforaphane is known for its potent chemoprotective effects and ability to induce cytoprotective enzymes.
Phenethyl Isothiocyanate (PEITC): Found in cruciferous vegetables, PEITC has been extensively studied for its anticancer properties.
Benzyl Isothiocyanate (BITC): Another well-studied isothiocyanate with significant chemoprotective activities.
This compound is unique due to its specific structure and the presence of a cyclopentane ring, which may confer distinct chemical and biological properties compared to other isothiocyanates.
Eigenschaften
CAS-Nummer |
66205-39-8 |
|---|---|
Molekularformel |
C7H11NS |
Molekulargewicht |
141.24 g/mol |
IUPAC-Name |
1-isothiocyanato-1-methylcyclopentane |
InChI |
InChI=1S/C7H11NS/c1-7(8-6-9)4-2-3-5-7/h2-5H2,1H3 |
InChI-Schlüssel |
ICSNQKWYPQCKBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


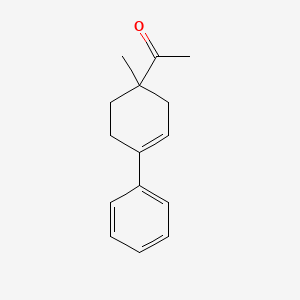

![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)
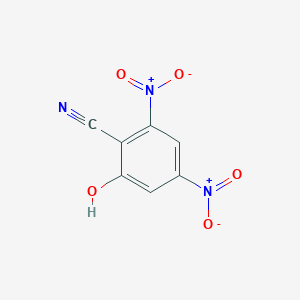
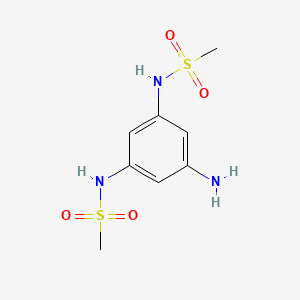
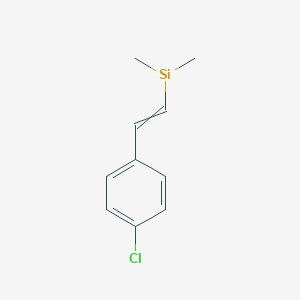
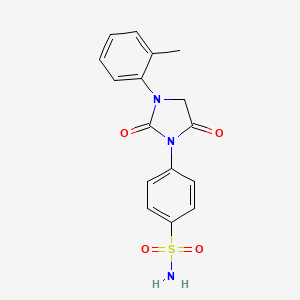
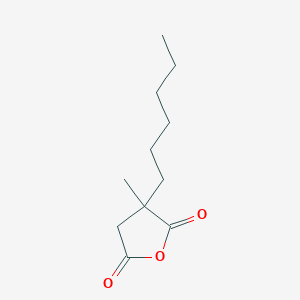

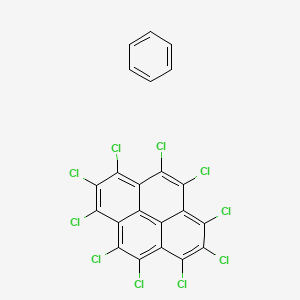
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
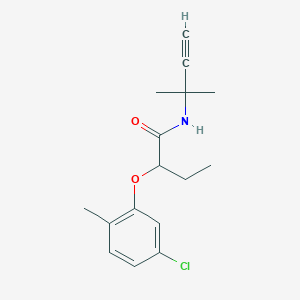
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)
